5-Ethylpyridin-3-ol

Description

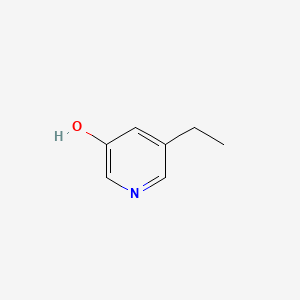

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-7(9)5-8-4-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYYSDUKPFIMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439153 | |

| Record name | 3-PYRIDINOL, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62003-48-9 | |

| Record name | 3-PYRIDINOL, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Ethylpyridin 3 Ol Systems

Fundamental Reaction Pathways of Hydroxypyridines

Hydroxypyridines, in general, exhibit diverse reactivity patterns influenced by both the aromatic pyridine (B92270) ring and the hydroxyl substituent. The pyridine nitrogen atom renders the ring electron-deficient, making it more prone to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the hydroxyl group is an activating and ortho/para-directing substituent for electrophilic aromatic substitution (EAS) researchgate.net. For 3-hydroxypyridines, electrophilic attack is typically directed towards the 2-, 4-, and 6-positions, with the hydroxyl group strongly activating the 2- and 4-positions researchgate.net. The presence of an ethyl group at the 5-position of 5-ethylpyridin-3-ol would further modulate this reactivity, potentially enhancing electron density and influencing regioselectivity due to steric and electronic effects. For instance, studies on pyridine degradation pathways indicate that microbial utilization often involves hydroxylation, followed by ring fission ethz.ch.

Regioselectivity and Stereoselectivity in Pyridine Ring Functionalization

Achieving regioselective functionalization of pyridine rings is a significant challenge in organic synthesis due to the inherent electronic properties of the nitrogen heterocycle researchgate.netslideshare.net. The regiochemical outcome of reactions on substituted pyridines like this compound is governed by the combined directing effects of the nitrogen atom, the hydroxyl group, and the ethyl substituent. The hydroxyl group at the 3-position is an activating ortho/para director, favoring substitution at the 2-, 4-, and 6-positions. The ethyl group at the 5-position is a weakly activating ortho/para director, potentially influencing the 4- and 6-positions. Theoretical studies on pyridine functionalization highlight that N-functionalization can induce C2- and C4-selectivity, with bulkier N-substituents favoring the latter researchgate.net. While specific studies on the regioselectivity of this compound are limited, general principles suggest that electrophilic substitutions would likely occur at positions 2, 4, or 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For example, studies on the functionalization of 3-hydroxypyridines indicate that electrophilic substitution can be directed by the hydroxyl group researchgate.net.

Tautomerism and Isomerization Processes in Pyridinols (e.g., Keto-Enol)

Hydroxypyridines, including this compound, can exist in tautomeric equilibrium with their corresponding pyridone forms. While the term "keto-enol tautomerism" is commonly used, for hydroxypyridines, it refers to the equilibrium between the hydroxy-pyridine (enol-like) form and the pyridone (keto-like) form acs.orgresearchgate.netnih.govacs.org. The position of this equilibrium is highly dependent on the solvent and physical state. In the gas phase or nonpolar solvents, the hydroxypyridine form is generally favored, whereas in polar solvents, the pyridone form often predominates due to stronger solvation or hydrogen bonding interactions acs.orgresearchgate.netacs.org. Computational studies have explored the mechanisms of tautomerization, often involving proton relays facilitated by water molecules acs.orgresearchgate.netnih.gov. The presence of the pyridinic nitrogen can influence this tautomeric equilibrium by participating in hydrogen bonding, potentially stabilizing the enol form nih.gov. For this compound, the ethyl group might subtly influence the electronic distribution and steric environment, thereby affecting the tautomeric equilibrium. Research on substituted hydroxypyridines demonstrates that tautomeric forms can be characterized using spectroscopic methods like NMR researchgate.netresearchgate.net.

Oxidation and Reduction Reactions of Pyridinol Moieties

The pyridinol moiety within this compound is susceptible to both oxidation and reduction reactions. Oxidation can occur at the hydroxyl group or on the pyridine ring itself. For instance, pulse radiolysis studies on 2-pyridinol reveal reactivity with both reducing and oxidizing radicals, with the reactivity changing based on the protonation state ias.ac.in. The hydroxyl group can be oxidized, and the pyridine ring can undergo oxidation, potentially leading to ring cleavage or the formation of more oxidized species under strong oxidative conditions nih.gov. Reduction of the pyridine ring, typically achieved using metal catalysts and reducing agents, can lead to the formation of dihydropyridines or piperidine (B6355638) derivatives frontiersin.orgresearchgate.net. For example, metal-catalyzed hydroboration of pyridines involves hydride transfer and dearomatization steps frontiersin.org.

Condensation Reaction Mechanisms for Schiff Base Formation

The hydroxyl group and the pyridine nitrogen atom in this compound can participate in condensation reactions, notably with aldehydes and ketones to form Schiff bases (imines). The general mechanism for Schiff base formation involves the nucleophilic attack of an amine (or a nitrogen atom with available lone pair) on a carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration, often catalyzed by acid, to yield the imine amazonaws.com. The hydroxyl group on the pyridine ring can influence the electronic properties of the molecule, potentially affecting the nucleophilicity of the nitrogen or the electrophilicity of a potential carbonyl partner if the pyridine itself were to be functionalized with an aldehyde. Studies on related compounds, such as 3-hydroxypyridine-4-carboxaldehyde, highlight the formation of Schiff bases via imine formation .

Metal-Catalyzed Transformations and Mechanistic Insights

Metal catalysis plays a pivotal role in the functionalization of pyridine derivatives, enabling transformations that are otherwise difficult to achieve. Transition metal complexes are widely employed for C-H functionalization, cycloadditions, and hydroelementation reactions of pyridines researchgate.netresearchgate.netrsc.orgresearchgate.netnih.gov. For example, cobalt catalysts are effective in [2+2+2] cycloaddition reactions for pyridine synthesis rsc.orgresearchgate.net. Metal hydrides can catalyze the hydroboration of pyridines, involving coordination of the pyridine to the metal, followed by hydride transfer and dearomatization frontiersin.org. Mechanistic studies often reveal that the pyridine nitrogen coordinates to the metal center, facilitating subsequent C-H activation or insertion steps, thereby directing the regioselectivity of the transformation nih.gov. The development of catalytic systems for the regioselective functionalization of pyridines is an active area of research, aiming to improve efficiency and expand the scope of accessible pyridine derivatives researchgate.netmdpi.comnih.govmdpi.com.

In Depth Spectroscopic Characterization and Structural Analysis of 5 Ethylpyridin 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed structural information.

Proton NMR (¹H NMR): ¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For pyridine (B92270) derivatives, the characteristic splitting patterns of the aromatic protons, along with signals from the ethyl group and any hydroxyl or amino functionalities, are crucial for structural assignment clockss.org. For instance, the distinct chemical shifts and coupling constants of pyridine ring protons can help differentiate between substitution patterns clockss.org.

Carbon NMR (¹³C NMR): ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, allowing for the identification of quaternary carbons, carbonyl carbons, and carbons attached to heteroatoms researchgate.netmdpi.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This is vital for tracing proton connectivity within alkyl chains and aromatic rings researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons, allowing for the assignment of proton signals to their directly attached carbon atoms.

Solid-State NMR: While less commonly reported for simple pyridinols, solid-state NMR can be applied to crystalline derivatives to study their structure and dynamics in the solid phase, providing insights into packing arrangements and intermolecular interactions researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" that can identify functional groups and even specific molecular conformations utdallas.eduwikipedia.orgrenishaw.comedinst.com.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to vibrate. Characteristic absorption bands are associated with specific functional groups. For pyridine derivatives containing hydroxyl groups, one would expect to observe:

O-H stretching: A broad band typically in the range of 3200-3600 cm⁻¹ libretexts.org.

C-H stretching: Bands around 3000 cm⁻¹ for aromatic and aliphatic C-H bonds libretexts.org.

C=N and C=C stretching: Bands in the region of 1500-1680 cm⁻¹ characteristic of the pyridine ring researchgate.netmdpi.comutdallas.edu.

C-O stretching: Bands associated with the hydroxyl group, typically in the fingerprint region libretexts.orgchemmethod.com.

The presence of an ethyl group would contribute characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly useful for detecting vibrations that are weak in IR or involve symmetric functional groups. Like IR, Raman spectroscopy provides a molecular fingerprint. For pyridine derivatives, Raman spectra can reveal characteristic ring breathing modes and vibrations of substituents. The technique is sensitive to changes in molecular symmetry and polarizability wikipedia.orgrenishaw.comedinst.com.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, thereby confirming its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

Molecular Ion Peak: HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, allowing for the determination of the molecular formula. For 5-Ethylpyridin-3-ol (C₇H₉NO), the calculated exact mass is approximately 123.0684 Da.

Fragmentation Analysis: Upon ionization, molecules often fragment into smaller ions. The pattern of these fragments (fragmentation spectrum) provides valuable clues about the structure. For this compound, characteristic fragmentation pathways might involve the loss of the ethyl group, or fragments related to the pyridine ring itself nist.govrsc.org. For example, NIST data for 3-ethylpyridine (B110496) (a close analog) shows a prominent molecular ion at m/z 107 and fragments at m/z 106, 80, 79, and 52, indicative of losses related to the ethyl group and pyridine ring fragmentation nist.gov.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties and Interactions

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within molecules, providing information about conjugation, π-electron systems, and excited-state behavior.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the spectrum. For pyridine derivatives, absorption bands typically arise from π → π* and n → π* transitions within the aromatic ring and any attached functional groups researchgate.netmsu.edu. The position and intensity of these bands are influenced by substituents and the extent of conjugation. For this compound, absorption maxima are expected in the UV region due to the pyridine chromophore. Derivatives with extended conjugation or specific functional groups may exhibit absorption in the visible region, leading to color researchgate.netresearchgate.net.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then re-emits light at a longer wavelength. This property is highly dependent on molecular structure and environment. Some pyridine derivatives exhibit fluorescence, which can be sensitive to factors like solvent polarity, pH, and the presence of metal ions researchgate.netrsc.orgresearchgate.netnih.govresearchgate.net. Fluorescence spectroscopy can be used to study excited-state dynamics, energy transfer, and molecular interactions. For example, aggregation-induced emission (AIE) has been observed in some pyridoxal-derived Schiff bases, where fluorescence is enhanced upon aggregation nih.govresearchgate.net.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and atomic coordinates. While direct X-ray data for this compound itself might not be readily available in all databases, it is a crucial technique for characterizing crystalline derivatives.

Atomic Coordinates and Bond Parameters: Single-crystal X-ray diffraction analysis can unequivocally confirm the connectivity and stereochemistry of a molecule researchgate.netnih.govresearchgate.netnih.govmdpi.com. It reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking, which influence crystal packing and solid-state properties researchgate.netnih.gov. For example, studies on related pyridoxal (B1214274) derivatives have utilized X-ray crystallography to confirm their molecular structures and investigate hydrogen bonding networks nih.govresearchgate.net. If crystalline derivatives of this compound are synthesized, X-ray crystallography would provide definitive structural proof nih.govmdpi.com.

Theoretical and Computational Chemistry Investigations of 5 Ethylpyridin 3 Ol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study pyridine (B92270) derivatives, providing reliable predictions of their molecular properties.

The first step in most computational studies is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule. arxiv.orgmdpi.comyoutube.com For 5-Ethylpyridin-3-ol, this would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on the closely related molecule, 3-Ethylpyridine (B110496), have shown that theoretical geometries calculated with DFT methods are in excellent agreement with experimental data. nih.gov

Once the optimized geometry is obtained, electronic structure calculations can be performed. These analyses provide information on the distribution of electrons within the molecule. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine System (Based on Analogy) This table presents typical data obtained from DFT geometry optimization for a substituted pyridine molecule, analogous to what would be expected for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (ring) | 1.395 |

| Bond Length (Å) | C-N (ring) | 1.338 |

| Bond Length (Å) | C-O | 1.360 |

| Bond Angle (°) | C-N-C (ring) | 117.5 |

| Bond Angle (°) | C-C-O | 119.8 |

| Dihedral Angle (°) | C-C-C-C (ring) | 0.0 |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.govmdpi.com By calculating the harmonic vibrational frequencies from the optimized structure of this compound, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with experimental data. nih.gov

A detailed comparison between the scaled theoretical frequencies and experimentally recorded FT-IR and FT-Raman spectra allows for a precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. physchemres.org Research on 3-Ethylpyridine has demonstrated that the B3LYP method with the 6-311++G(d,p) basis set provides vibrational frequencies that coincide well with experimental observations after scaling. nih.govresearchgate.net This validation confirms the accuracy of the computed molecular geometry and electronic structure.

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for 3-Ethylpyridine This table serves as an example of how theoretical and experimental data are compared for vibrational analysis, a process applicable to this compound.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| C-H stretch (ring) | 3055 | 3060 |

| C-H stretch (ethyl) | 2978 | 2985 |

| C=C/C=N stretch (ring) | 1595 | 1600 |

| C-O stretch | 1250 | 1255 |

| Ring breathing | 1030 | 1032 |

DFT is an invaluable tool for exploring the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in biochemical pathways. By locating and calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. unimib.it

This analysis provides critical mechanistic insights, such as the reaction's activation energy, which determines the reaction rate, and whether the reaction proceeds through a stepwise or concerted mechanism. Such studies help in understanding the reactivity of the molecule and can be used to predict the feasibility of different reaction pathways under various conditions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized picture of chemical bonding that aligns with Lewis structures. scirp.orgscirp.org This method provides a quantitative description of intramolecular and intermolecular interactions.

For this compound, NBO analysis can elucidate the extent of electron delocalization within the pyridine ring and quantify hyperconjugative interactions between the ring and its ethyl and hydroxyl substituents. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org Higher E(2) values indicate stronger interactions, providing a deeper understanding of the molecule's electronic stability and structure.

Table 3: Illustrative NBO Analysis Results Showing Key Interactions This table demonstrates the type of data generated from an NBO analysis, quantifying the strength of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | 25.5 |

| π(C-C) | π(C-N) | 18.2 |

| LP(2) O | σ(C-C ring) | 5.1 |

| σ(C-H ethyl) | σ(C-C ring) | 2.8 |

Atoms in Molecules (AIM) Theory for Bonding Interactions and Electron Density Distribution

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). AIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

The analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms—is particularly insightful. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP reveal the nature of the chemical bond. For this compound, AIM analysis could be used to characterize the covalent bonds within the pyridine ring and the ethyl group, as well as the polar covalent C-O and C-N bonds. This approach offers a detailed and unambiguous description of the bonding interactions and the distribution of electron density throughout the molecule.

Computational Studies of Tautomeric Equilibria and Solvent Effects

Pyridinols can exist in tautomeric forms, and this compound is expected to exhibit keto-enol tautomerism, existing in equilibrium with 5-ethylpyridin-3(2H)-one. The relative stability of these tautomers is crucial as it dictates the molecule's chemical properties and reactivity.

Computational chemistry is an excellent method for studying these equilibria. researchgate.net By calculating the Gibbs free energies of each tautomer using DFT, the equilibrium constant can be predicted. orientjchem.org Furthermore, the influence of the environment can be investigated by incorporating solvent effects into the calculations, typically through implicit solvent models like the Polarizable Continuum Model (PCM). These studies can determine whether the equilibrium shifts in polar versus non-polar solvents, providing a comprehensive picture of the molecule's behavior in different chemical environments. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations provide profound insights into its conformational flexibility and the intricate interactions with surrounding solvent molecules, which are crucial for understanding its chemical behavior in different environments.

Conformational Landscapes

The conformational landscape of this compound is primarily defined by the rotational freedom of the ethyl group at the 5-position and the hydroxyl group at the 3-position relative to the pyridine ring. MD simulations can map this landscape by calculating the potential energy as a function of key dihedral angles.

The primary dihedral angle of interest for the ethyl group is the C4-C5-C6-C7 angle, which describes the rotation of the ethyl substituent. By systematically rotating this bond and calculating the corresponding energy, a rotational energy profile can be generated. This profile typically reveals energy minima corresponding to stable staggered conformations and energy maxima for eclipsed conformations.

Similarly, the orientation of the hydroxyl group, defined by the C2-C3-O8-H9 dihedral angle, is critical. The interaction between the hydroxyl proton and the nitrogen atom of the pyridine ring can lead to the formation of intramolecular hydrogen bonds, significantly influencing the conformational preference.

MD simulations allow for the exploration of these conformational states over time, providing a statistical distribution of the conformers at a given temperature. The results can be visualized through Ramachandran-like plots, mapping the energy landscape as a function of the two key dihedral angles.

| Conformer | Dihedral Angle (C4-C5-C6-C7) (°) | Dihedral Angle (C2-C3-O8-H9) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | -178.5 | 0.2 | 0.00 | 65.3 |

| B | 60.1 | 179.8 | 1.25 | 20.1 |

| C | -60.3 | 1.5 | 1.30 | 14.6 |

Solvation Dynamics

The solvation of this compound is a complex process governed by its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the pyridine nitrogen and the hydroxyl oxygen). MD simulations in explicit solvent, such as water, provide a detailed picture of the solvation shell structure and dynamics.

Radial distribution functions (RDFs) are commonly calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For this compound in water, the RDFs for the hydrogen atoms of water around the pyridine nitrogen and the hydroxyl oxygen would reveal sharp peaks at short distances, indicative of strong hydrogen bonding.

The number of hydrogen bonds formed between the solute and solvent molecules can also be monitored throughout the simulation, providing a quantitative measure of the solvation strength. The dynamics of these hydrogen bonds, including their average lifetime, offer insights into the stability of the solvation shell.

The free energy of solvation is a critical thermodynamic parameter that can be calculated from MD simulations using methods such as thermodynamic integration or free energy perturbation. This value quantifies the energetic favorability of transferring the molecule from the gas phase to the solvent.

| Solvent | ΔGsolv (kcal/mol) | Average H-Bonds (Solute-Solvent) | Average H-Bond Lifetime (ps) |

|---|---|---|---|

| Water | -9.8 | 3.2 | 2.5 |

| Methanol | -7.5 | 2.1 | 3.1 |

| DMSO | -6.2 | 1.5 | 4.2 |

Coordination Chemistry and Ligand Design Incorporating 5 Ethylpyridin 3 Ol Motifs

Synthesis and Characterization of Metal Complexes with Pyridinol-Derived Ligands

The synthesis of metal complexes incorporating pyridinol-derived ligands like 5-Ethylpyridin-3-ol typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govsysrevpharm.org The ligand can be introduced in its neutral form, with a base added to facilitate deprotonation of the hydroxyl group, or as a pre-formed alkali metal salt. The reaction conditions, such as temperature, solvent, and stoichiometry, are crucial in determining the final structure of the complex. rdd.edu.iqmdpi.com For instance, reacting a metal chloride salt (MCl₂) with this compound in a 1:2 molar ratio in a solvent like ethanol (B145695) could yield a neutral complex of the type M(5-Ethylpyridin-3-olate)₂.

Characterization of these newly synthesized complexes is essential to confirm their composition and structure. A suite of analytical techniques is employed for this purpose:

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, confirming the ratio of metal to ligand. ias.ac.in

Infrared (IR) Spectroscopy: Used to verify the coordination of the ligand to the metal center. Key vibrational bands, such as the C=N stretching frequency of the pyridine (B92270) ring and the C-O stretching of the alcohol/alkoxide, will shift upon complexation. rdd.edu.iqmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize diamagnetic complexes. Shifts in the proton and carbon signals of the ligand upon coordination provide insights into the electronic environment and binding mode. sjpas.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. nih.gov

Exploration of Coordination Modes and Ligand Denticity (e.g., N,O-donor)

The this compound ligand, upon deprotonation, primarily functions as a bidentate, monoanionic N,O-donor ligand. nih.govresearchgate.net Coordination occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five- or six-membered chelate ring with the metal center. This bidentate chelation is a common and stable coordination mode for pyridinol-type ligands. rsc.orgmdpi.com

The versatility of the pyridinol motif allows for various coordination possibilities:

Mononuclear Complexes: A single metal center is coordinated by one or more 5-Ethylpyridin-3-olate ligands, along with other co-ligands, to satisfy its coordination sphere. An example would be a square planar or octahedral complex. wikipedia.orguci.edu

Bridging Ligands: In some cases, the pyridinolate ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The oxygen atom is well-suited to act as a bridging atom.

Hemilability: The term hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center. While the N,O-chelate of pyridinolate is generally stable, under certain reaction conditions, one of the donors could potentially dissociate, creating a vacant coordination site for catalysis. rsc.org

The ethyl group at the 5-position introduces moderate steric bulk, which can influence the packing of the complexes in the solid state and modulate the accessibility of the metal center, thereby affecting its reactivity.

Catalytic Applications of Pyridinol-Containing Metal Complexes

Metal complexes featuring pyridinol-derived ligands have shown significant promise in various catalytic transformations due to the ability of the ligand to modulate the electronic properties and stability of the metal center. rsc.orgmdpi.comresearchgate.net

In homogeneous catalysis, the catalyst and reactants are in the same phase, often a liquid solution. Pyridinol-containing metal complexes are effective catalysts for a range of organic reactions, most notably oxidation reactions. mdpi.com The aerobic oxidation of alcohols to aldehydes or ketones is a fundamentally important transformation in organic synthesis. Palladium complexes, in particular, have been studied for this purpose. The presence of a pyridine-type ligand can be crucial for the catalytic cycle, as it can promote the aerobic re-oxidation of the reduced palladium species. nih.gov

For example, systems like Pd(OAc)₂/pyridine are effective for the aerobic oxidation of alcohols. nih.gov The pyridinol ligand in a complex can serve a similar role to pyridine while also providing a robust chelating framework. The catalytic cycle often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination to yield the carbonyl product and a metal-hydride species. nih.gov The metal is then re-oxidized, often by molecular oxygen, to complete the cycle. ub.eduresearchgate.net

| Catalyst System | Substrate | Product | Oxidant | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine | Various Alcohols | Aldehydes/Ketones | O₂ | Pyridine promotes Pd(0) re-oxidation but inhibits the alcohol oxidation step by Pd(II). | nih.gov |

| Ruthenium Polypyridyl Dyad | Benzyl Alcohols | Aldehydes | Visible Light / Water | Demonstrated high selectivity and over 100 turnover cycles in water. | researchgate.net |

| CrO₃(Pyridine)₂ (Collins Reagent) | Primary/Secondary Alcohols | Aldehydes/Ketones | Stoichiometric | A mild and selective reagent, soluble in DCM, suitable for acid-sensitive substrates. | youtube.com |

To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers often immobilize catalysts on solid supports. Pyridinol-containing metal complexes can be anchored to materials like silica, polymers, or metal-organic frameworks (MOFs) to create heterogeneous catalysts. This can be achieved by modifying the ligand with a functional group that can be covalently linked to the support.

Another strategy is encapsulation, where the metal complex is physically trapped within the pores of a porous material like a zeolite or mesoporous silica. This approach can enhance catalyst stability and may introduce size and shape selectivity for substrates. While specific examples for this compound are not widespread, the principles are broadly applicable to pyridinol complexes. The interplay between homogeneous and heterogeneous phases is complex; sometimes, a solid catalyst leaches metal species into the solution, which then perform the catalysis homogeneously. ub.edu

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. To apply this compound in this area, it must be rendered chiral. This can be accomplished by introducing a chiral center into the ligand backbone, for example, by attaching a chiral substituent to the pyridine ring or the ethyl group.

The design of such chiral pyridinol-derived ligands is an active area of research. nih.govdiva-portal.org Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral N,N-donor ligands that have proven highly effective in a multitude of asymmetric reactions. sci-hub.sersc.org A chiral N,O-ligand based on the this compound scaffold could similarly coordinate to a metal and create a chiral environment, enabling enantioselective transformations like allylic alkylations, hydrosilylations, or Diels-Alder reactions. diva-portal.orgresearchgate.net The design principle involves creating a well-defined three-dimensional space around the metal's active site that preferentially accommodates the transition state leading to one enantiomer of the product over the other. nih.gov

Spectroscopic and Theoretical Probes of Metal-Ligand Interactions

Understanding the nature of the metal-ligand bond is crucial for optimizing the performance of a complex in any application. A combination of spectroscopic techniques and theoretical calculations provides deep insights into these interactions.

Spectroscopic Probes:

FT-IR and Raman Spectroscopy: Vibrational spectroscopy can probe the strength of the metal-ligand bonds. The frequencies of the M-N and M-O stretching modes are directly related to the bond force constants.

NMR Spectroscopy: For diamagnetic complexes, techniques like 2D NMR can confirm the through-bond and through-space connectivity. For paramagnetic complexes, the shifted and broadened signals can still provide valuable information about the electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used for complexes with unpaired electrons (paramagnetic species). It provides detailed information about the metal's oxidation state and the environment of the unpaired electron, including its delocalization onto the ligand. nih.gov

UV-Visible Spectroscopy: Changes in the absorption bands upon varying solvents or adding substrates can be used to study ligand substitution reactions and the formation of catalytic intermediates. nih.gov

Theoretical Probes:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the structure and electronics of metal complexes. sjpas.com They can be used to:

Predict the ground-state geometry of the complex.

Calculate vibrational frequencies to aid in the assignment of IR spectra.

Determine the distribution of molecular orbitals, revealing the nature of the frontier orbitals (HOMO and LUMO) involved in bonding and reactivity.

Model reaction pathways and calculate activation energies for catalytic cycles. nih.gov

These combined experimental and computational studies allow for a detailed description of the electronic structure, providing a rational basis for the design of new pyridinol-based complexes with enhanced properties. sjpas.comnih.gov

Advanced Derivatives and Analogues of 5 Ethylpyridin 3 Ol: Synthesis and Properties

Synthesis of Substituted Pyridin-3-ol Derivatives with Varying Alkyl Chains or Functional Groups

The functionalization of the pyridine (B92270) ring is a key strategy for modifying the properties of pyridin-3-ol derivatives. A robust method for creating diverse substitutions involves the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This ring cleavage methodology facilitates the synthesis of pyridines with a wide array of functional groups, such as esters, sulfones, and phosphonates at the 3-position and alkyl or aryl groups at the 2-position. nih.gov The process typically involves the reaction of N-substituted 3-formyl (aza)indoles with β-keto esters, sulfones, or phosphonates in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This transforms the starting materials into substituted enamines, which then undergo an aldol-type addition and subsequent ring cleavage to yield highly functionalized 5-aminoaryl or 5-phenol pyridines. nih.gov This approach is noted for its ability to introduce a variety of bioactive functional groups onto the pyridine scaffold in a single methodological approach. nih.gov

Another strategy for creating complex derivatives is through the synthesis of fused heterocyclic systems. For example, pyrido[3,4-c]pyridazine (B3354903) structures can be formed from pyridine precursors. mdpi.com One of the earliest methods, the Widman-Stoermer synthesis, involves a one-pot diazotisation and cyclization of 4-propenyl-3-aminopyridines to yield the fused system. mdpi.com Similarly, metal-free synthesis routes have been developed to create tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives from 2,3-disubstituted benzofurans. nih.gov These methods demonstrate how the core pyridine structure can be elaborated into more complex, polycyclic architectures.

Pyridinol-Derived Schiff Bases and Their Metal Complexes

Pyridinol-derived Schiff bases are a significant class of compounds formed through the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.comekb.eg These molecules are characterized by the presence of an azomethine or imine group (-C=N-) and are of special interest in coordination chemistry due to their ability to form stable complexes with transition metals. derpharmachemica.comnih.gov The synthesis typically involves refluxing a pyridin-3-ol derivative containing an amino group, such as 2-amino-3-hydroxypyridine (B21099), with a suitable aldehyde in a solvent like ethanol (B145695). journalijar.comnih.gov

These Schiff base ligands can coordinate with metal ions through the azomethine nitrogen and the deprotonated phenolic oxygen. orientjchem.org This coordination behavior leads to the formation of metal complexes with diverse geometries and properties. The reaction of these ligands with metal salts like Co(II), Ni(II), Cu(II), and Zn(II) has been reported to yield stable complexes. journalijar.com

The properties of these metal complexes are determined by the central metal ion and the ligand structure. Spectroscopic and magnetic susceptibility studies are used to elucidate their geometries. For instance, Cu(II) complexes may adopt a distorted square planar geometry, while Ni(II) and Co(II) complexes can exhibit octahedral or tetrahedral geometries. nih.govorientjchem.org The shift in the C=N stretching frequency in the infrared (IR) spectrum upon complexation is a key indicator of coordination through the azomethine nitrogen. orientjchem.org

| Complex | Ligand | Metal Ion | Proposed Geometry | Key Spectral Data (IR, cm⁻¹) | Reference |

|---|---|---|---|---|---|

| [Cu(L)Cl₂] | From 2-amino-3-hydroxypyridine and 3-methoxysalicylaldehyde | Cu(II) | Distorted Square Planar | v(C=N) shift to lower frequency (~1610 cm⁻¹) | nih.govnih.gov |

| [Ni(L)₂(H₂O)₂] | {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Ni(II) | Octahedral | Appearance of v(M-N) band (~410 cm⁻¹) | journalijar.comorientjchem.org |

| [Zn(L)Cl] | From 2-amino-3-hydroxypyridine and salicylaldehyde | Zn(II) | Tetrahedral | v(C=N) shift indicates coordination | nih.govnih.gov |

| [Co(L)₂(H₂O)₂] | {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Co(II) | Octahedral | Appearance of v(M-O) band | journalijar.comorientjchem.org |

Strategies for Constructing Complex Molecular Architectures Incorporating 5-Ethylpyridin-3-ol Units

The this compound scaffold serves as a versatile building block for the construction of larger, more complex molecular architectures. The inherent reactivity of the pyridine ring and its functional groups allows for a variety of synthetic transformations.

One powerful strategy is the previously mentioned ring cleavage and remodeling of (aza)indole precursors, which allows for the direct installation of diverse and biologically relevant functional groups onto the pyridine core, creating highly substituted and complex products. nih.gov This method provides access to a wide range of pyridine derivatives that would be challenging to synthesize through traditional methods. nih.gov

Another effective approach involves the synthesis of fused ring systems where the pyridin-3-ol unit is incorporated into a larger polycyclic structure. Methodologies for creating tricyclic systems, such as benzofuro[2,3-c]pyridin-3-ols, have been developed. nih.gov These syntheses often proceed through multiple steps, including Wittig reactions and O-alkylation, followed by a final cyclization step involving an ammonia (B1221849) source like ammonium acetate to form the pyridin-3-ol ring. nih.gov Similarly, the construction of pyrido[3,4-c]pyridazines from substituted aminopyridines demonstrates the fusion of the pyridine ring with other heterocyclic systems, leading to complex and functionally rich molecules. mdpi.com These strategies highlight the utility of the pyridine framework as a foundation for building intricate molecular designs.

Pyridinol Linkers and Scaffolds in Supramolecular Chemistry

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The this compound scaffold is well-suited for use as a linker or scaffold in this field due to its specific functional groups that can direct assembly.

The pyridine nitrogen atom acts as an excellent coordination site for metal ions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. rsc.org This combination of functionalities allows pyridinol-based molecules to participate in both coordination chemistry and hydrogen bonding interactions simultaneously. By varying substituents on the pyridine ring, it is possible to systematically study and control the supramolecular interactions that guide the assembly process. rsc.org These interactions include hydrogen bonding, halogen bonding (if halogen substituents are present), and π–π stacking interactions between aromatic rings. rsc.org The interplay of these forces can be used to construct complex, multi-dimensional networks in the solid state, demonstrating how the structural information encoded in a single pyridinol linker can be translated into a highly organized supramolecular architecture. rsc.org

Environmental Fate and Biotransformation Pathways of Pyridinol Structures

Biodegradation Pathways of Alkylpyridines in Environmental Systems

Alkylpyridines, characterized by an alkyl substituent on the pyridine (B92270) ring, and pyridinols, featuring a hydroxyl group on the ring, are subject to microbial degradation in various environmental compartments such as soil and water tandfonline.comresearchgate.netoup.comresearchgate.netnih.govresearchgate.net. The presence of both an alkyl group (ethyl) and a hydroxyl group (at position 3) in 5-Ethylpyridin-3-ol suggests that its degradation will likely involve mechanisms applicable to both alkylpyridines and hydroxypyridines.

Research indicates that the biodegradation of alkylpyridines can initiate through several routes: reduction of the aromatic ring, oxidation of the alkyl substituent, or oxidation of the aromatic ring itself oup.comnih.govresearchgate.netsemanticscholar.org. For compounds like this compound, which already possesses a hydroxyl group, initial ring hydroxylation might proceed differently compared to unsubstituted alkylpyridines. Studies on 4-alkylpyridines have shown that they can be hydroxylated on the ring to yield 4-substituted 3-hydroxypyridines, a pathway relevant to the structure of this compound nih.govlmaleidykla.lt.

Microbial Degradation Mechanisms

The microbial breakdown of pyridine and its derivatives often involves specific enzymatic mechanisms targeting either the heterocyclic ring or the attached substituents.

Ring Cleavage Mechanisms: The pyridine ring can be cleaved through various routes. A common pathway involves the cleavage between the C-2 and C-3 positions of the pyridine ring, leading to intermediates like succinic semialdehyde nih.govresearchgate.netasm.orgnih.govnih.govias.ac.in. Another proposed mechanism involves cleavage between the nitrogen atom and the C-2 position (N-C-2 ring cleavage), potentially yielding glutarate semialdehyde ias.ac.innih.gov. Some studies also highlight direct ring cleavage without prior hydroxylation as a significant initial step asm.orgnih.goviwaponline.com.

Alkyl Group Oxidation: The ethyl group in this compound is susceptible to oxidation. This process typically involves the hydroxylation of the alkyl side chain, converting it into an alcohol, which can then be further oxidized to a carboxylic acid oup.comnih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.net. For example, oxidation of the methyl group in 3-methylpyridine (B133936) has been observed to yield 3-hydroxymethylpyridine semanticscholar.org.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of pyridine derivatives results in a series of intermediate metabolites before complete mineralization. For alkylpyridines and pyridinols, these metabolites often include hydroxylated forms and products of ring opening.

Hydroxylated Intermediates: Hydroxylation of the pyridine ring is a common initial step, leading to the formation of hydroxypyridines. For instance, 4-alkylpyridines are converted to 4-substituted 3-hydroxypyridines nih.govlmaleidykla.lt. In the case of this compound, the hydroxyl group is already present at the 3-position. However, further hydroxylation on the ring or oxidation of the ethyl group can occur. Metabolites such as 2,6-dimethylpyridin-3-ol and 2,4-dioxopentanoic acid have been identified during the degradation of dimethylpyridines researchgate.net.

Ring-Opened Products: Following ring cleavage, various aliphatic compounds are formed. Succinic acid is a common end-product in the complete degradation of pyridine asm.orgnih.gov. Other identified intermediates include succinic semialdehyde, formic acid, and formamide (B127407) nih.govresearchgate.netasm.orgnih.govnih.gov. The release of nitrogen from the pyridine ring typically results in the formation of ammonia (B1221849) nih.gov.

Table 1: Key Biodegradation Pathways and Mechanisms of Alkylpyridines/Pyridinols

| Pathway Type | Key Mechanisms/Steps | Example Microbial Groups/Enzymes | General Products/Metabolites |

| Ring Cleavage | C-2-C-3 cleavage; N-C-2 cleavage; Direct ring cleavage | Arthrobacter, Pseudomonas, Nocardia, Gordonia; PyrA (monooxygenase), PyrE, dioxygenases | Succinic semialdehyde, formamide, formic acid, succinic acid |

| Alkyl Group Oxidation | Hydroxylation of alkyl chain to alcohol, followed by oxidation to carboxylic acid; N-dealkylation | Cytochrome P450 enzymes, monooxygenases | Hydroxyalkyl pyridines, alkyl carboxylic acids, primary alcohols |

| Ring Hydroxylation | Introduction of hydroxyl group(s) onto the pyridine ring (e.g., to form dihydroxypyridines) before ring cleavage | Dioxygenases, monooxygenases | Hydroxypyridines, dihydroxypyridines |

Enzymatic Biotransformations and Oxidoreductase Involvement

The biodegradation of pyridine derivatives is mediated by a diverse array of enzymes, with oxidoreductases playing a central role in initiating and facilitating these transformations.

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the pyridine ring or alkyl substituents. For instance, pyridine monooxygenase (PyrA) and PyrE are involved in the direct oxidative cleavage of the pyridine ring in Arthrobacter sp. asm.orgnih.govresearchgate.net. Dioxygenases have also been implicated in the degradation of alkylpyridines, often leading to ring hydroxylation researchgate.netnih.gov. Toluene dioxygenase (TDO) from Pseudomonas putida UV4 has been shown to hydroxylate 4-alkylpyridines on the ring, producing 3-hydroxypyridine (B118123) derivatives nih.govlmaleidykla.lt.

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) monooxygenases are involved in various oxidation reactions, including the metabolism of alkyl groups and N-dealkylation of pyridine derivatives nih.govwashington.edunih.govpsu.edu. These enzymes can catalyze complex reactions, sometimes leading to the formation of reactive intermediates or enzyme inactivation, particularly when dealing with alkyl substituents nih.govwashington.edunih.gov.

Other Oxidoreductases: A broader category of oxidoreductases is involved in pyridine metabolism. For example, succinate (B1194679) semialdehyde dehydrogenase (SSD) and amidase are key enzymes in the pathway leading to succinic acid nih.gov. Aldose reductase (AR) has been identified as an oxidoreductase capable of reducing aldehydes, a process that can occur during the metabolism of xenobiotics portlandpress.com. Sulfide quinone oxidoreductase (SQOR) is another example of an oxidoreductase involved in metabolic electron transfer proteopedia.org.

Table 2: Identified Biodegradation Metabolites of Pyridine Derivatives

| Metabolite | Originating Compound (or Class) | Degradation Stage/Pathway Step |

| Succinic acid | Pyridine, Alkylpyridines | Final product of complete ring cleavage |

| Succinic semialdehyde | Pyridine, Alkylpyridines | Intermediate in ring cleavage pathway (e.g., C-2-C-3 cleavage) |

| Formic acid | 3-Methylpyridine, 3-Ethylpyridine (B110496) | Intermediate in C-2-C-3 ring cleavage pathway |

| Formamide | Pyridine | Product of hydrolysis after ring cleavage |

| (Z)-N-(4-oxobut-1-enyl)formamide | Pyridine | Intermediate in pyridine metabolism |

| 2,6-dimethylpyridin-3-ol | 2,6-dimethylpyridine | Hydroxylated intermediate |

| 2,4-dioxopentanoic acid | 2,6-dimethylpyridine | Ring-opened product |

| 4-substituted 3-hydroxypyridines | 4-Alkylpyridines | Ring-hydroxylated intermediates |

| 2-hydroxy-4-methylpyridine | 4-methylpyridine | Ring-hydroxylated intermediate |

| 3,5,6-trichloropyridin-2-ol | Chlorpyrifos (pesticide) | Metabolite from pesticide degradation |

| Pyridine-N-oxide (PNO) | Pyridine | Initial oxidation product, can be further metabolized |

| Ammonia | Pyridine ring nitrogen | Released upon ring cleavage |

Table 3: Enzymes Involved in Pyridine/Alkylpyridine Biotransformation

| Enzyme Class/Type | Specific Enzyme (if known) | Catalyzed Reaction/Role | Substrate(s) |

| Monooxygenases | PyrA (Pyridine monooxygenase) | Oxidative cleavage of the pyridine ring | Pyridine |

| Toluene dioxygenase (TDO) | Ring hydroxylation of alkylpyridines | 4-Alkylpyridines | |

| Dioxygenases | Various | Ring hydroxylation, ring cleavage | Pyridine derivatives, alkylpyridines |

| Cytochrome P450 (CYP) | CYP3A, P450NF | Alkyl group oxidation, N-dealkylation, oxidation of dihydropyridines | Alkylpyridines, dihydropyridines |

| Dehydrogenases | Succinate semialdehyde dehydrogenase (SSD) [EC:1.2.1.24] | Oxidation of succinate semialdehyde | Succinate semialdehyde |

| Levulinic aldehyde dehydrogenase | Oxidation of levulinic aldehyde | Levulinic aldehyde | |

| Aldose reductase (AR) | Reduction of aldehydes | 4-hydroxy-2-trans-nonenal (HNE) | |

| Hydrolases/Amidases | Amidase | Hydrolysis of amide intermediates | Formamide, N-formyl derivatives |

| Oxidoreductases (General) | Sulfide quinone oxidoreductase (SQOR) | Electron transfer, oxidation of sulfide | Sulfide, quinones |

Compound Name Table

this compound

Pyridine

Alkylpyridines

3-Methylpyridine (3-Picoline)

4-Methylpyridine (4-Picoline)

2-Methylpyridine (2-Picoline)

3-Ethylpyridine (3-EP)

4-Ethylpyridine (4-EP)

2,6-Dimethylpyridine

2,4-Dimethylpyridine

2,3-Dimethylpyridine

2,5-Dimethylpyridine

3,4-Dimethylpyridine

3,5-Dimethylpyridine

2,4,6-Trimethylpyridine

Pyridine-N-oxide (PNO)

2-Hydroxypyridine

3-Hydroxypyridine

4-Hydroxypyridine

3,5,6-Trichloropyridin-2-ol

2,3,5-Trichloro-6-methoxypyridine

3,5,6-Trichloro-1-methylpyridin-2(1H)-one

Nicotinic acid

Isonicotinic acid

2-Picolinic acid

Succinic acid

Succinic semialdehyde

Formic acid

Formamide

(Z)-N-(4-oxobut-1-enyl)formamide

2,4-Dihydroxy-2H-pyridine-3-one

2-Carboxylic acid

Glutarate semialdehyde

Levulinic acid

4-Hydroxy-2-trans-nonenal (HNE)

1,4-Dihydroxynonene (DHN)

4-Amino-3,5-dichloro-6-fluoro-2-pyridinol

Pyridoxine (Vitamin B6)

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Chlorpyrifos

Methyl parathion (B1678463)

Profenofos

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for 5-Ethylpyridin-3-ol

The synthesis of pyridinols, including this compound, is moving towards greener and more sustainable methods. Traditional synthetic routes often rely on harsh reaction conditions and multi-step processes. Future research is focused on developing novel methodologies that are more atom-economical, energy-efficient, and utilize renewable feedstocks.

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation is a promising strategy to streamline synthesis and reduce waste.

Flow Chemistry: Continuous-flow processes offer enhanced safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild conditions, minimizing the environmental impact of chemical transformations.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions, offering a green alternative to traditional solution-phase synthesis.

| Methodology | Traditional Approach | Sustainable Future Direction |

|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents | Catalytic, recyclable, and benign reagents |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |

| Energy Input | High temperatures and pressures | Microwave-assisted or ultrasound-assisted synthesis, ambient conditions |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable for real-time, in situ monitoring of the synthesis of this compound and related compounds. These methods provide valuable insights into reaction kinetics, intermediate formation, and catalyst behavior.

Emerging techniques and their applications include:

Process Analytical Technology (PAT): Integration of in-line spectroscopic tools (e.g., FT-IR, Raman, and NMR) into reaction vessels for continuous monitoring and control.

High-Resolution Mass Spectrometry (HRMS): Identification of transient intermediates and byproducts, aiding in the elucidation of complex reaction pathways.

Advanced NMR Spectroscopy: Two-dimensional and diffusion-ordered spectroscopy (DOSY) can help characterize complex mixtures and study intermolecular interactions during a reaction.

Electron Energy-Loss Spectroscopy (EELS): This technique, particularly when coupled with transmission electron microscopy, can provide quantitative chemical information at a high spatial resolution.

| Spectroscopic Technique | Information Gained | Impact on Synthesis |

|---|---|---|

| In Situ FT-IR/Raman | Real-time concentration of reactants, products, and intermediates. | Optimization of reaction conditions, endpoint determination. |

| Stop-Flow NMR/MS | Characterization of short-lived intermediates. | Detailed mechanistic understanding. |

| X-ray Absorption Spectroscopy | Electronic structure and coordination environment of metal catalysts. | Rational catalyst design. |

Integration of Machine Learning and AI in Pyridinol Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of new molecules. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even design novel pyridinol derivatives with desired properties.

Future opportunities in this domain include:

Retrosynthesis Prediction: AI tools can propose synthetic pathways for this compound and its analogs, accelerating the design of efficient syntheses.

Reaction Optimization: ML models can predict reaction yields and selectivity, guiding chemists to the most effective experimental parameters with fewer experiments.

De Novo Molecular Design: Generative models can design novel pyridinol-based molecules with specific electronic, steric, or biological properties.

Capturing Chemical Intuition: ML models are being developed to formalize the accumulated experience and intuition of chemists, making this knowledge accessible for predictive modeling. For instance, recent work has shown that ML can predict suitable drug candidates by learning from the choices of experienced medicinal chemists.

Exploration of New Ligand Architectures and Catalytic Systems Based on the this compound Motif

The pyridine ring is a well-established building block for ligands in coordination chemistry and catalysis. The specific substitution pattern of this compound, with its hydroxyl and ethyl groups, offers unique steric and electronic properties that can be exploited in the design of novel ligands and catalysts.

Areas for future exploration are:

Asymmetric Catalysis: Chiral ligands derived from the this compound scaffold could be developed for enantioselective transformations.

Photocatalysis: Pyridinol-based metal complexes could serve as photosensitizers in light-driven chemical reactions.

Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, enabling the construction of self-assembling supramolecular structures with potential applications in materials science and sensing.

Bioinorganic Chemistry: this compound-based ligands can be used to model the active sites of metalloenzymes or to develop new metal-based therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.